molecular formula C9H8N2OS B12113311 1H-Pyrazole-4-carboxaldehyde, 3-(5-methyl-2-thienyl)- CAS No. 161398-16-9

1H-Pyrazole-4-carboxaldehyde, 3-(5-methyl-2-thienyl)-

Cat. No.: B12113311
CAS No.: 161398-16-9
M. Wt: 192.24 g/mol
InChI Key: MLUVDLJKEDAKOV-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxaldehyde, 3-(5-methyl-2-thienyl)- is a heterocyclic compound that features a pyrazole ring substituted with a carboxaldehyde group and a thienyl group

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-4-carboxaldehyde, 3-(5-methyl-2-thienyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include pyrazole derivatives with modified functional groups, such as alcohols, acids, and halogenated compounds .

Scientific Research Applications

1H-Pyrazole-4-carboxaldehyde, 3-(5-methyl-2-thienyl)- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: Research explores its potential as a precursor for drug candidates targeting various diseases.

    Industry: It is utilized in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxaldehyde, 3-(5-methyl-2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the carboxaldehyde and thienyl groups, which can participate in various chemical reactions. These interactions can lead to the formation of stable intermediates that exert biological effects .

Comparison with Similar Compounds

  • 1-Phenyl-1H-pyrazole-4-carboxaldehyde
  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
  • 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

Uniqueness: 1H-Pyrazole-4-carboxaldehyde, 3-(5-methyl-2-thienyl)- is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the synthesis of specialized heterocyclic systems and bioactive molecules .

Properties

CAS No.

161398-16-9

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

5-(5-methylthiophen-2-yl)-1H-pyrazole-4-carbaldehyde

InChI

InChI=1S/C9H8N2OS/c1-6-2-3-8(13-6)9-7(5-12)4-10-11-9/h2-5H,1H3,(H,10,11)

InChI Key

MLUVDLJKEDAKOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=C(C=NN2)C=O

Origin of Product

United States

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